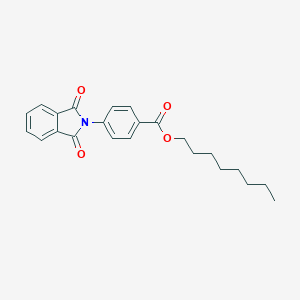

Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Description

Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate is a synthetic benzoate ester derivative characterized by an octyl chain esterified to a benzoic acid moiety, which is further substituted with a 1,3-dioxoisoindol-2-yl group. While direct data on this compound are absent in the provided evidence, structurally related benzoate esters with documented biological and physicochemical properties offer insights for comparison.

Properties

Molecular Formula |

C23H25NO4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

octyl 4-(1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C23H25NO4/c1-2-3-4-5-6-9-16-28-23(27)17-12-14-18(15-13-17)24-21(25)19-10-7-8-11-20(19)22(24)26/h7-8,10-15H,2-6,9,16H2,1H3 |

InChI Key |

HAVYPZMXDKBTPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Hydrolysis: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and octanol.

Reduction: Corresponding alcohol.

Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Implications for Future Research

- Octyl 4-(1,3-Dioxoisoindol-2-yl)benzoate : Its unique substitution pattern warrants investigation into antiparasitic or enzyme-inhibitory activity, building on analogs like estradiol benzoate and biotinyl-methyl derivatives.

- Mechanistic Studies : Comparative analyses of cell cycle modulation (cf. estradiol benzoate) and reactive group interactions (cf. biotinyl-methyl compound) could clarify its biological profile.

- Formulation Potential: Compatibility with cosmetic or pharmaceutical excipients (e.g., alkyl benzoates in ) should be explored for delivery optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.